3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2S2/c1-7-12(19-8(2)16-7)6-15-20(17,18)9-3-4-11(14)10(13)5-9/h3-5,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBHDSPCUWEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine. In this case, 4-fluorobenzenesulfonyl chloride can be reacted with the amine derivative of the thiazole.
Chlorination: The final step involves the chlorination of the aromatic ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been tested against HeLa cells and demonstrated an IC50 value indicating strong cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for designing more potent analogs. Key features influencing its biological activity include:
Table 2: Key Structural Features Influencing Activity
| Feature | Importance |
|---|---|
| Fluorine Substitution | Increases potency |
| Thiazole Ring | Essential for cytotoxicity |
| Sulfonamide Moiety | Contributes to overall biological activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound and its derivatives:
- Case Study on HeLa Cells : A derivative of this compound was tested in a clinical trial focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.
- Combination Therapy : Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
Mechanism of Action
The mechanism by which 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide exerts its effects would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The thiazole ring may interact with specific proteins or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other sulfonamide derivatives and heterocyclic analogs.
Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Key Observations:
Heterocyclic Modifications: The target compound’s 2,4-dimethylthiazole group contrasts with the imidazo-pyrrolo-pyrazine in ’s analog, which likely increases steric bulk and π-π stacking interactions for kinase binding .
Substituent Effects: Halogenation: The 3-Cl and 4-F groups in the target compound may enhance electrostatic interactions with target proteins compared to non-halogenated analogs. Trifluoromethoxy () and allyl () groups introduce distinct steric and electronic effects, impacting bioavailability and resistance to oxidative metabolism .
Biological Implications: Thiazole-containing sulfonamides (e.g., target compound) are frequently associated with tyrosine kinase inhibition, while triazole-thioether derivatives () may target enzymes like carbonic anhydrase or proteases .
Biological Activity
3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure incorporates a thiazole moiety, which has been linked to various pharmacological properties, including antibacterial and anticancer effects.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 6.25 μg/mL |
| B | Escherichia coli | 12.5 μg/mL |
| C | Klebsiella pneumoniae | 25 μg/mL |
In studies, compounds with similar structures demonstrated MIC values comparable to established antibiotics like ciprofloxacin and chloramphenicol .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound may inhibit cell proliferation by targeting specific pathways involved in cancer cell growth.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of various thiazole-based compounds on human cancer cell lines, including A-549 (lung adenocarcinoma) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| D | A-549 | 0.90 |
| E | HeLa | 0.75 |
| F | DU-145 | 1.20 |
The most active derivatives were further analyzed for their mechanisms of action, revealing potential inhibition of key oncogenic pathways such as CDK4/6 .
Mechanistic Insights
The biological activity of thiazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole compounds inhibit protein kinases, which are crucial for cell cycle regulation.
- DNA Interaction : Some derivatives exhibit DNA intercalating properties, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide?
- Answer : The synthesis typically involves multi-step reactions, including sulfonylation of substituted benzene derivatives and subsequent coupling with thiazole-containing intermediates. For example, nucleophilic substitution reactions using sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with amine-functionalized thiazole moieties under inert conditions (e.g., N₂ atmosphere) are common. Reaction optimization may require temperature control (0–60°C) and catalysts like triethylamine . Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for purity assessment .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and bonding patterns, particularly distinguishing fluorine and chlorine environments .
- X-ray Crystallography : SHELXL (or related software) refines single-crystal structures to determine bond lengths, angles, and stereochemistry. For example, monoclinic space groups (e.g., P2₁/c) are often reported for sulfonamide derivatives .
- FT-IR : Validates functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and aromatic C–H bonds .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges) or structural impurities. Methodological approaches include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MTT cytotoxicity assays with consistent cell passages).
- Purity Validation : Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm compound integrity .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent effects (DMSO vs. aqueous buffers) .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this sulfonamide derivative?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replacing fluorine with other halogens or adjusting thiazole methyl groups) and test bioactivity. For example, fluorinated pyridine analogs have shown enhanced receptor binding in glycine transporter studies .
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects (e.g., electron-withdrawing groups on sulfonamide reactivity) .
- Crystallographic Data : Correlate molecular geometry (e.g., dihedral angles between benzene and thiazole rings) with activity trends .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Answer :
- Stepwise Optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and stoichiometric ratios. For instance, excess sulfonyl chloride may improve coupling efficiency but requires quenching to avoid side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents can enhance selectivity .
- Byproduct Analysis : LC-MS or GC-MS identifies impurities, guiding purification protocols (e.g., column chromatography with gradient elution) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
